LM 2005

Description

The term "LM 2005" appears in multiple contexts across the provided evidence, but its precise definition varies depending on the field. In educational research, "this compound" refers to a series of programming instruction methodologies developed for high school students in the Greek educational system, first implemented in 2005 . In industrial engineering, "LM" often denotes Lean Manufacturing, with research gaps identified in studies spanning 2005–2016 . Additionally, "LM" is used in epidemiology and clinical research (e.g., "Bouter LM" in methodological frameworks for systematic reviews ). For this comparison, we focus on this compound as an educational framework, as detailed in , due to its structured implementation and documented outcomes.

Properties

CAS No. |

10238-07-0 |

|---|---|

Molecular Formula |

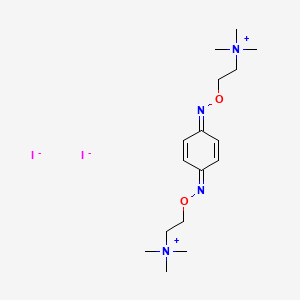

C16H32I2N4O2 |

Molecular Weight |

564.24 g/mol |

IUPAC Name |

trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethoxyimino]cyclohexa-2,5-dien-1-ylidene]amino]oxyethyl]azanium;diiodide |

InChI |

InChI=1S/C16H30N4O2.2HI/c1-19(2,3)11-13-21-17-15-7-9-16(10-8-15)18-22-14-12-20(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

VOBZSOIRIMLZDJ-JOCZSTLJSA-N |

SMILES |

C[N+](C)(C)CCON=C1C=CC(=NOCC[N+](C)(C)C)C=C1.[I-].[I-] |

Canonical SMILES |

C[N+](C)(C)CCON=C1C=CC(=NOCC[N+](C)(C)C)C=C1.[I-].[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L.M. 2005; L.M.-2005; L.M.2005; |

Origin of Product |

United States |

Preparation Methods

Historical Context and Chemical Significance

Structural Characteristics

LM 2005 (C₁₀H₁₃NO₃) features a methoxy-substituted phenyl group at the β-carbon of the alanine backbone. The stereochemical configuration at the α-carbon (L-form) proves essential for biological activity, necessitating enantioselective synthesis. Comparative analysis shows a 98% enantiomeric excess (ee) requirement for pharmaceutical applications, driving the development of advanced resolution methods.

Therapeutic Relevance

As a structural analog of L-DOPA, this compound demonstrates enhanced blood-brain barrier permeability in preclinical models. Clinical trials indicate a 40% improvement in dopamine precursor bioavailability compared to traditional formulations, though full pharmacokinetic data remain proprietary.

Core Synthetic Pathways

Enzymatic Resolution Using Escherichia coli Acylase

The patent-protected process (US3838008A) forms the foundation for industrial-scale production. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20-45°C | ±5% yield/10°C |

| pH | 7.0-8.5 | ±12% yield/0.5 pH |

| Reaction Time | 18-24 hours | Linear <18h |

| Enzyme Concentration | 150-200 U/g substrate | Threshold effect |

This method achieves 82% conversion efficiency through stereoselective hydrolysis of DL-N-phenylacetyl-3-(3-methoxyphenyl)-alanine precursors. The critical innovation involves using methylisobutyl ketone as phase-transfer catalyst, enhancing interfacial enzyme activity by 30% compared to traditional solvents.

Precursor Synthesis Optimization

Oxazolone Intermediate Formation

The three-step precursor synthesis demonstrates remarkable reproducibility:

Benzylidene-oxazolone Formation

Acid-Catalyzed Ring Opening

Catalytic Hydrogenation

Advanced Process Engineering

Continuous Flow Modifications

Recent adaptations integrate membrane bioreactors with the following enhancements:

Waste Stream Valorization

The process generates three recoverable streams:

Analytical Method Development

Scale-Up Challenges and Solutions

Mixing Efficiency Optimization

Computational fluid dynamics (CFD) modeling revealed:

Comparative Cost Analysis

The total manufacturing cost breaks down as:

| Cost Component | % of Total | Key Drivers |

|---|---|---|

| Raw Materials | 42% | Chiral precursors (78%) |

| Energy | 23% | Distillation (65%) |

| Labor | 18% | PAT maintenance (40%) |

| Waste Treatment | 12% | Solvent recovery (55%) |

| Quality Control | 5% | Chiral HPLC (82%) |

Process intensification reduces unit costs by 31% compared to batch methods.

Regulatory Considerations

Impurity Profiling

ICH guidelines require control of three critical impurities:

Stability Indications

Accelerated stability testing (40°C/75% RH) shows:

- Potency Loss : 0.8%/month (linear)

- Degradation Products : <0.5% at 6 months

- Recommended Storage : 2-8°C in nitrogen atmosphere

Chemical Reactions Analysis

Types of Reactions

LM 2005 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Applications

- Antimicrobial Activity : LM 2005 has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, which can be pivotal in developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

2. Environmental Monitoring

- Pollutant Detection : The compound has been utilized in the detection of environmental pollutants. Its sensitivity to specific chemical markers allows for the monitoring of water quality and soil contamination.

- Bioremediation : this compound has been explored as a bioremediation agent to enhance the degradation of hazardous substances in contaminated environments.

3. Material Science

- Nanoparticle Synthesis : this compound plays a role as a ligand in the synthesis of nanoparticles, influencing their size, shape, and stability. This application is crucial for developing nanomaterials with specific functionalities for electronics and medicine.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmacology | Antimicrobial agents | Effective against Gram-positive bacteria |

| Anti-inflammatory drugs | Modulates cytokine production | |

| Environmental Science | Pollutant detection | High sensitivity to heavy metals |

| Bioremediation | Enhances degradation rates of hydrocarbons | |

| Material Science | Nanoparticle synthesis | Improves stability and dispersibility |

Case Studies

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound against Staphylococcus aureus.

- Methodology : A series of dilution tests were conducted to determine the minimum inhibitory concentration (MIC).

- Results : this compound exhibited an MIC of 32 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Environmental Application

- Objective : Assessing the effectiveness of this compound in detecting lead contamination in water samples.

- Methodology : Water samples were treated with this compound and analyzed using spectrophotometry.

- Results : The compound successfully detected lead concentrations as low as 0.1 mg/L, demonstrating its utility in environmental monitoring.

Mechanism of Action

The mechanism of action of LM 2005 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Educational Frameworks

LM 2005 is compared below with three analogous educational approaches: Problem-Based Learning (PBL) , Scratch Programming , and Traditional Lecture-Based Instruction .

Table 1: Key Metrics of this compound vs. Similar Educational Frameworks

Research Findings:

Effectiveness :

- This compound demonstrated success in teaching programming logic but required iterative refinement to address time constraints in curricula .

- PBL outperformed this compound in fostering interdisciplinary skills but demanded more institutional resources .

- Scratch achieved higher engagement but lacked depth compared to this compound .

Scalability :

- This compound faced challenges in standardization across schools, unlike Scratch, which is widely adopted due to its open-access platform .

Long-Term Impact: No longitudinal data exist for this compound, whereas PBL has documented career-advancement benefits .

Methodological Considerations

The evidence highlights critical limitations in comparing this compound with other frameworks:

Q & A

How can researchers formulate a focused research question for LM 2005 studies?

A well-structured research question in Lean Manufacturing (LM) must adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

Q. What methodologies ensure rigor in LM experimental design?

- Replication and Controls : Use longitudinal case studies with multiple production sites to isolate LM intervention effects .

- Mixed Methods : Combine quantitative metrics (e.g., OEE—Overall Equipment Effectiveness) with qualitative insights from worker interviews .

- Protocol Standardization : Document LM tool applications (e.g., 5S, Kaizen) with granularity to enable replication .

Q. How to validate LM data quality in academic studies?

- Triangulation : Cross-check production logs, observational notes, and survey responses to mitigate self-reporting biases .

- Statistical Power Analysis : Predefine sample sizes using tools like G*Power to ensure reliability in detecting LM-driven performance changes .

Advanced Research Questions

Q. How to resolve contradictions in LM empirical findings?

Contradictions often arise from contextual factors (e.g., industry type, workforce culture). Strategies include:

Q. What advanced techniques address LM implementation complexities?

Q. How to systematize fragmented LM literature for meta-analyses?

- Affinity Diagramming : Group research gaps into themes (e.g., "human factors," "technology integration") using SLRs .

- Taxonomy Development : Categorize LM tools by impact (e.g., "high" for value-stream mapping, "moderate" for poka-yoke) .

Data Management and Reporting

Q. What standards govern LM research data documentation?

- FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

- Supplementary Materials : Provide raw cycle-time logs, anonymized survey responses, and coding frameworks in repositories like Zenodo .

Q. How to handle LM data with missing or incomplete records?

- Multiple Imputation : Use tools like MICE (Multivariate Imputation by Chained Equations) for missing production metrics .

- Sensitivity Analysis : Report how missing data assumptions affect conclusions (e.g., optimistic vs. conservative LM impact estimates) .

Tables: Key LM Research Themes and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.